![molecular formula C7H13NO2 B15317438 9-Methyl-2,8-dioxa-5-azaspiro[3.5]nonane](/img/structure/B15317438.png)
9-Methyl-2,8-dioxa-5-azaspiro[3.5]nonane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9-Methyl-2,8-dioxa-5-azaspiro[3.5]nonane is an organic compound characterized by a spirocyclic ring system. This structure includes two oxygen atoms (dioxa), one nitrogen atom (aza), and a methyl group. The presence of these heteroatoms introduces polarity and potential for hydrogen bonding, influencing the compound’s interactions with other molecules.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 9-Methyl-2,8-dioxa-5-azaspiro[3.5]nonane typically involves the formation of the spirocyclic ring system. Specific synthetic routes and reaction conditions are not widely documented, but general methods for synthesizing spirocyclic compounds often include cyclization reactions under controlled conditions .
Industrial Production Methods
Industrial production methods for this compound are not extensively detailed in the literature. large-scale synthesis would likely involve optimizing the reaction conditions to maximize yield and purity, possibly using continuous flow reactors or other advanced techniques .
Analyse Chemischer Reaktionen
Types of Reactions
9-Methyl-2,8-dioxa-5-azaspiro[3.5]nonane can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a compound with additional oxygen-containing functional groups, while reduction could produce a more saturated molecule.
Wissenschaftliche Forschungsanwendungen
9-Methyl-2,8-dioxa-5-azaspiro[3.5]nonane has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and for studying spirocyclic compounds.
Medicine: Investigated for its potential use in drug synthesis and development.
Industry: Utilized in the production of polymer coatings and other materials.
Wirkmechanismus
The mechanism of action for 9-Methyl-2,8-dioxa-5-azaspiro[3.5]nonane involves its interaction with molecular targets through hydrogen bonding and other polar interactions. The spirocyclic ring system allows it to fit into specific molecular sites, influencing biological pathways and chemical reactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Spiro[5.5]undecane derivatives: These compounds also feature spirocyclic ring systems but with different heteroatoms and ring sizes.
1,3-Dioxane and 1,3-Dithiane rings: Similar in structure but with different chemical properties due to the presence of sulfur or additional oxygen atoms.
Uniqueness
9-Methyl-2,8-dioxa-5-azaspiro[3.5]nonane is unique due to its specific combination of oxygen and nitrogen atoms within the spirocyclic ring, which imparts distinct chemical and physical properties.
Eigenschaften
Molekularformel |
C7H13NO2 |
|---|---|
Molekulargewicht |
143.18 g/mol |
IUPAC-Name |
9-methyl-2,8-dioxa-5-azaspiro[3.5]nonane |
InChI |
InChI=1S/C7H13NO2/c1-6-7(4-9-5-7)8-2-3-10-6/h6,8H,2-5H2,1H3 |
InChI-Schlüssel |
LECLLLPCWFLULR-UHFFFAOYSA-N |
Kanonische SMILES |
CC1C2(COC2)NCCO1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[3-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyrrolidin-3-ol](/img/structure/B15317360.png)
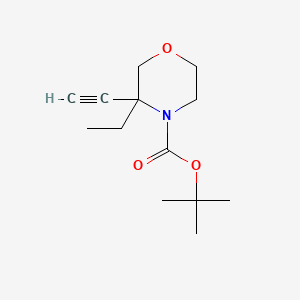
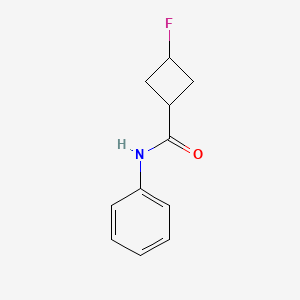
![rac-(1R,5S)-3-azabicyclo[3.2.0]heptan-1-ol hydrochloride](/img/structure/B15317371.png)
![5-Sulfamoylthieno[3,2-b]thiophene-2-carboxylic acid](/img/structure/B15317373.png)
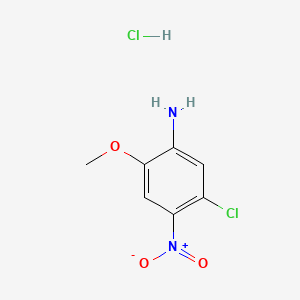
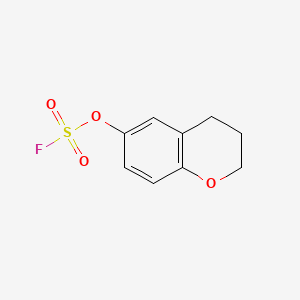
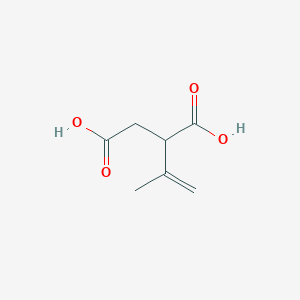
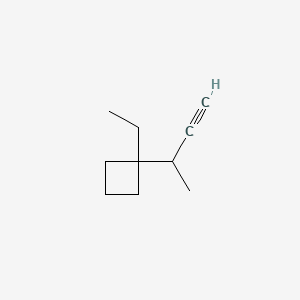
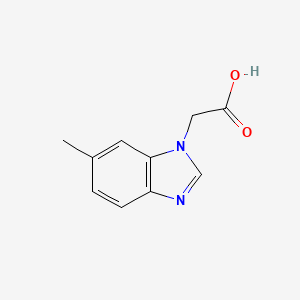
![2-[(5-Amino-6-methoxypyridin-2-yl)amino]ethan-1-ol](/img/structure/B15317402.png)
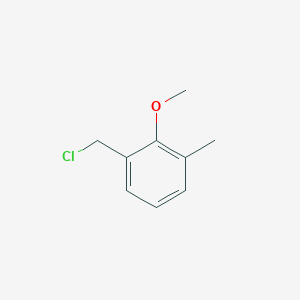
![5-{[(4-fluorophenyl)methyl]amino}-2,3-dihydro-1H-1,3-benzodiazol-2-onehydrochloride](/img/structure/B15317424.png)
![(1R)-1-[4-bromo-2-(ethoxymethoxy)phenyl]ethan-1-ol](/img/structure/B15317430.png)
